1H-benzimidazole;nitric acid
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Overview
Description
1H-Benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. It is known for its significant pharmacological properties and is widely used in medicinal chemistry. Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with formic acid or its derivatives can yield 1H-benzimidazole . Another method involves the cyclization of N-aryl amidines with orthoesters .
Industrial Production Methods: In industrial settings, 1H-benzimidazole is often produced by the reaction of o-phenylenediamine with formic acid under high temperature and pressure conditions. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazolone.
Reduction: Reduction of 1H-benzimidazole can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Benzimidazolone.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1H-benzimidazole involves its interaction with various molecular targets. In medicinal applications, it often binds to the active sites of enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives can inhibit tubulin polymerization, which is essential for cell division in parasitic organisms . This leads to the disruption of cellular processes and ultimately the death of the parasite.
Comparison with Similar Compounds
1H-Benzimidazole is unique due to its versatile pharmacological properties. Similar compounds include:
1H-Benzotriazole: A compound with a benzene ring fused to a triazole ring, used as a corrosion inhibitor and in photographic chemicals.
Compared to these compounds, 1H-benzimidazole is more widely studied and utilized in medicinal chemistry due to its broad-spectrum bioactivity and relatively simple synthesis .
Properties
CAS No. |
56949-76-9 |
---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1H-benzimidazole;nitric acid |
InChI |
InChI=1S/C7H6N2.HNO3/c1-2-4-7-6(3-1)8-5-9-7;2-1(3)4/h1-5H,(H,8,9);(H,2,3,4) |
InChI Key |
NSYCNXOFRPQHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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